3-Phenoxy-1,2-propanediol

CAS No.: 538-43-2

Cat. No.: VC1721832

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 538-43-2 |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 3-phenoxypropane-1,2-diol |

| Standard InChI | InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |

| Standard InChI Key | FNQIYTUXOKTMDM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC(CO)O |

| Canonical SMILES | C1=CC=C(C=C1)OCC(CO)O |

Introduction

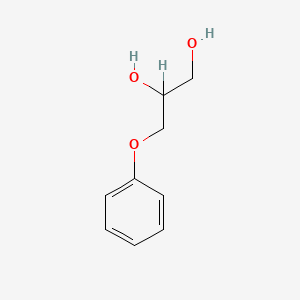

Chemical Identity and Structure

Molecular Composition and Identification

3-Phenoxy-1,2-propanediol is characterized by its distinct molecular structure that combines aromatic and aliphatic components. The compound has a molecular formula of C₉H₁₂O₃ with a molecular weight of 168.19 g/mol . It is officially identified by the Chemical Abstracts Service Registry Number (CAS RN) 538-43-2, which serves as its unique identifier in chemical databases and regulatory documentation . This compound is also cataloged in various chemical databases, including the Registry of Toxic Effects of Chemical Substances (RTECS) under the number TZ1050000 .

These physical properties reveal that 3-Phenoxy-1,2-propanediol has a relatively high boiling point and moderate melting point, which influences its stability and phase behavior under different environmental conditions. The relatively low LogP value (0.75) indicates a balanced hydrophilic-lipophilic character, suggesting moderate water solubility along with some affinity for organic solvents .

Applications and Scientific Relevance

Industrial and Research Applications

3-Phenoxy-1,2-propanediol is primarily identified for use as a chemical reagent in laboratory and industrial settings . Its balanced physiochemical properties make it suitable for various synthetic applications, particularly in organic chemistry and pharmaceutical development. The compound's structural features—specifically the combination of hydroxyl groups with a phenoxy moiety—provide functionality that can be exploited in various chemical transformations.

In commercial contexts, the compound is marketed at high purity levels (typically >95.0% as determined by gas chromatography), indicating its use in applications requiring precise chemical compositions . The availability of the compound in relatively small commercial quantities (5g and 25g packages) further suggests its primary use in research and specialized chemical synthesis rather than large-scale industrial production .

Analytical and Chemical Characteristics

Analytical Profile and Identification Methods

For identification and purity assessment of 3-Phenoxy-1,2-propanediol, gas chromatography (GC) appears to be the standard analytical method, as indicated by the purity specification of >95.0% (GC) in commercial listings . This suggests that the compound can be effectively characterized using this separation technique, likely due to its moderate volatility and thermal stability.

The compound is also listed in the SDBS (AIST Spectral Database System) under entry 41014, indicating the availability of spectral data that can aid in its identification and structural confirmation . Additionally, its inclusion in the Merck Index (entry 7290 in the 14th edition) further establishes its recognition as a compound of scientific significance .

Current Research and Future Perspectives

Challenges and Opportunities for Future Research

A notable challenge in the scientific understanding of 3-Phenoxy-1,2-propanediol is the apparent gap in comprehensive toxicological and ecological data, as indicated by multiple "No data available" entries in safety documentation . This presents an opportunity for future research to more thoroughly characterize the compound's environmental fate, toxicological profile, and potential biological interactions.

Additionally, the structural similarity to compounds with documented biological activities suggests potential for exploration of 3-Phenoxy-1,2-propanediol in biological systems, which could reveal currently unidentified applications or properties of scientific interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume